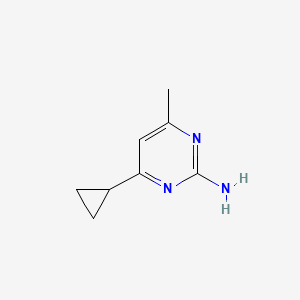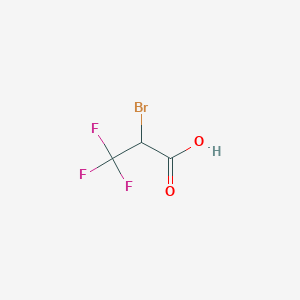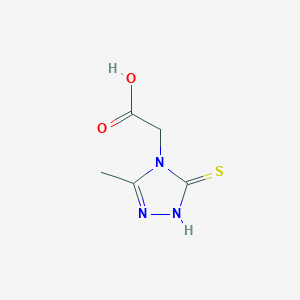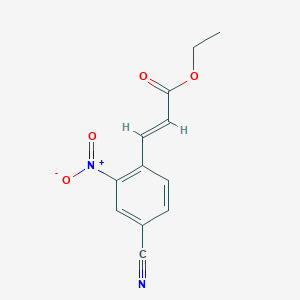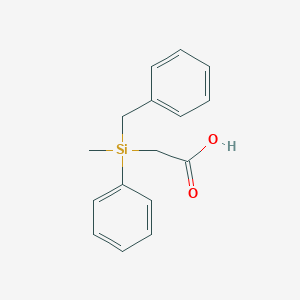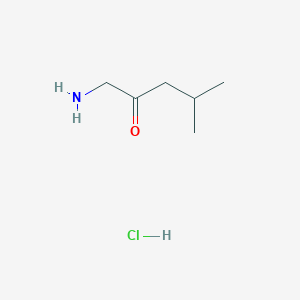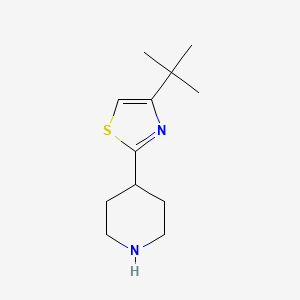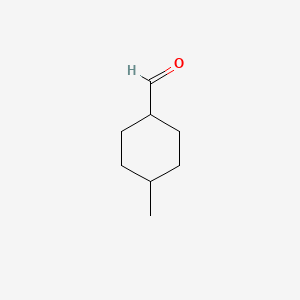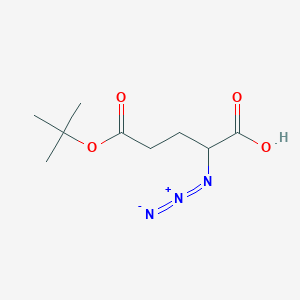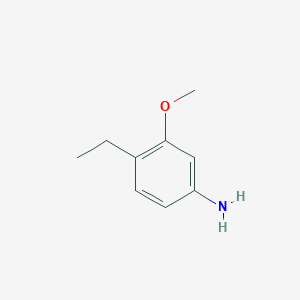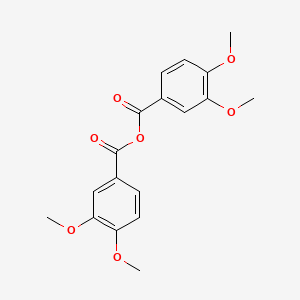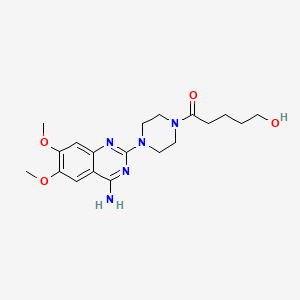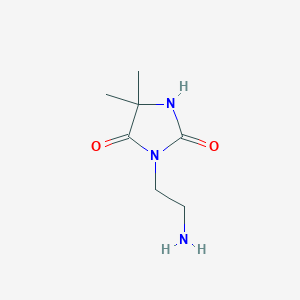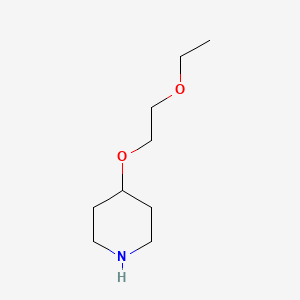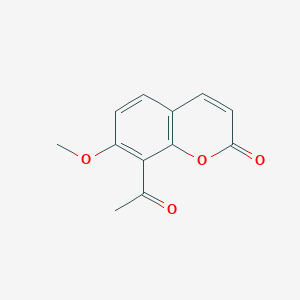
8-Acetyl-7-methoxycoumarin
説明
8-Acetyl-7-methoxycoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. Although the provided papers do not directly discuss 8-Acetyl-7-methoxycoumarin, they provide insights into closely related compounds, such as 8-Acetyl-7-hydroxycoumarin, which can be used to infer some properties and behaviors of 8-Acetyl-7-methoxycoumarin due to structural similarities.
Synthesis Analysis
The synthesis of derivatives of 8-acetyl-7-hydroxycoumarin, such as aryl/heteroarylpiperazinyl derivatives, has been achieved using a microwave-assisted synthesis protocol. This method is efficient and is confirmed by various spectroscopic methods including 1H, 13C NMR, and HRMS spectrometry . Although the exact synthesis of 8-Acetyl-7-methoxycoumarin is not detailed, similar protocols could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of 8-Acetyl-7-hydroxycoumarin derivatives has been confirmed through NMR and HRMS spectrometry, ensuring the accuracy of the synthesized compounds . Molecular docking studies have been used to understand the interaction of these molecules with biological targets, such as the 5-HT1A receptor, which could also be relevant for the methoxycoumarin derivatives .
Chemical Reactions Analysis
The chemical reactions involving 8-Acetyl-7-hydroxycoumarin derivatives focus on their interaction with biological targets. For instance, the binding of 8-Acetyl-7-hydroxycoumarin to human serum albumin (HSA) has been studied, revealing that it binds in the hydrophobic cavity of HSA mainly through hydrophobic interactions and hydrogen bonding . This suggests that 8-Acetyl-7-methoxycoumarin may also engage in similar interactions due to its structural resemblance.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Acetyl-7-hydroxycoumarin derivatives can be inferred from their interactions with proteins and receptors. The binding to HSA causes a conformational change in the protein and affects the fluorescence spectra, indicating changes in the physical properties upon interaction . The high affinity of certain derivatives for the 5-HT1A receptor also suggests significant chemical specificity and potential biological activity .
科学的研究の応用
1. Anticancer Activity Against Liver Cancer
- Summary of Application: 8-Methoxycoumarin-3-Carboxamides have shown potent anticancer activity against liver cancer cells, specifically HepG2 cells . The study aimed to investigate their antiproliferative activity .
- Methods of Application: A series of 8-methoxycoumarin-3-carboxamide analogues were synthesized and their antiproliferative activity was assessed . The flow cytometric analysis was used to understand the cell cycle arrest and apoptosis .
- Results: Among the screened compounds, compound 5 showed the most potent antiproliferative activity (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM), while showing minimal impact on normal cells . It was found that compound 5 induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells .
2. Anti-Breast Cancer Drugs
- Summary of Application: Novel hybrid coumarin derivatives have been synthesized for their potential use as anti-breast cancer drugs .
- Methods of Application: Ethyl 8-methoxycoumarin-3-carboxylate served as the starting material for the synthesis of a series of novel hybrid coumarin derivatives . Their structure was determined using 13C NMR, 1H NMR, elemental analysis, and mass spectrometry .
- Results: Several substances have been identified as promising candidates for future study, especially Compound 6 due to its potent activity against β-tubulin (TUB) polymerization, sulfatase, and aromatase enzymes . It also has a role in inducing cell-cycle arrest at the S phase in the MCF-7 cell line, as well as apoptosis .
3. Antioxidant Activity
- Summary of Application: Coumarins, as a class of phenolic compounds, have multiple applications, including their use in medicine . The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades . Significant research into the antioxidant behavior of natural/semi-synthetic coumarins and their complexes has been carried out .
- Methods of Application: The antioxidant properties of novel coumarin compounds have been investigated . The results show that adding a hydroxyl group in position 7 improves peroxide scavenging more than threefold under the experimental conditions .
- Results: The IC 50 drops from 24,902 mg/L for coumarin to 7029 mg/L for the 7-hydroxy derivative . This indicates that the 7-hydroxy derivative of coumarin has a significantly higher antioxidant activity compared to coumarin itself .
4. Targeting Caspase-3/7 and β-Tubulin Polymerization
- Summary of Application: A novel category of 8-methoxycoumarin-3-carboxamides has been designed and synthesized to investigate their antiproliferative activity against liver cancer cells . The study aimed to explore the potential of these coumarin-based compounds, known for their potent anticancer properties .
- Methods of Application: A versatile synthetic approach was developed to produce a series of 8-methoxycoumarin-3-carboxamide analogues with meticulous structural features . Their antiproliferative activity was assessed on HepG2 cells, a widely studied liver cancer cell line .
- Results: Compound 5 exhibited the most potent antiproliferative activity among the screened compounds (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM), while showing minimal impact on normal cells . It was found that compound 5 induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells by increasing the percentage of cells arrested in the G2/M and pre-G1 phases . Further, compound 5 exhibited the ability to activate caspase3/7 protein and substantially inhibited β-tubulin polymerization activity in HepG2 cells .
Safety And Hazards
特性
IUPAC Name |
8-acetyl-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBDEHZHXKGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556130 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-7-methoxycoumarin | |
CAS RN |
89019-07-8 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



